1-Chloro-3,4-dihydro-2-naphthalenecarbaldehyde oxime
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Overview
Description
1-Chloro-3,4-dihydro-2-naphthalenecarbaldehyde oxime is a chemical compound with the molecular formula C11H10ClNO It is a derivative of naphthalene, characterized by the presence of a chloro group, a dihydro structure, and an oxime functional group
Preparation Methods
The synthesis of 1-chloro-3,4-dihydro-2-naphthalenecarbaldehyde oxime typically involves the following steps:
Starting Material: The synthesis begins with 1-chloro-3,4-dihydro-2-naphthalenecarbaldehyde.
Oximation Reaction: The aldehyde group of the starting material is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. This reaction forms the oxime derivative.
Reaction Conditions: The reaction is usually carried out in an aqueous or alcoholic medium at a temperature range of 0-5°C to ensure the stability of the oxime product.
Chemical Reactions Analysis
1-Chloro-3,4-dihydro-2-naphthalenecarbaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso derivatives using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The oxime can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major products formed from these reactions include nitroso derivatives, amines, and substituted naphthalene derivatives.
Scientific Research Applications
1-Chloro-3,4-dihydro-2-naphthalenecarbaldehyde oxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-chloro-3,4-dihydro-2-naphthalenecarbaldehyde oxime involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes. The chloro group can participate in halogen bonding, affecting the binding affinity to receptors. These interactions modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-Chloro-3,4-dihydro-2-naphthalenecarbaldehyde oxime can be compared with similar compounds such as:
1-Chloro-3,4-dihydro-2-naphthalenecarbaldehyde: The parent aldehyde compound, which lacks the oxime group.
1-Chloro-3,4-dihydro-2-naphthalenecarboxylic acid: A carboxylic acid derivative with different reactivity and applications.
1-Chloro-3,4-dihydro-2-naphthalenemethanol: An alcohol derivative with distinct chemical properties.
The uniqueness of this compound lies in its oxime functional group, which imparts specific reactivity and potential biological activities not observed in its analogs.
Properties
IUPAC Name |
(NE)-N-[(1-chloro-3,4-dihydronaphthalen-2-yl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c12-11-9(7-13-14)6-5-8-3-1-2-4-10(8)11/h1-4,7,14H,5-6H2/b13-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDVSRSVBRFNCK-NTUHNPAUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C2=CC=CC=C21)Cl)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=C(C2=CC=CC=C21)Cl)/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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